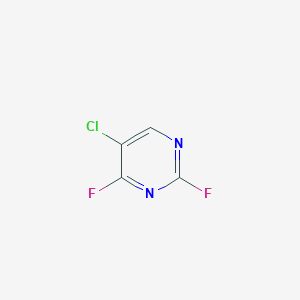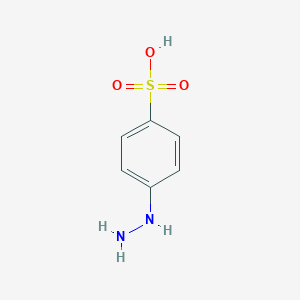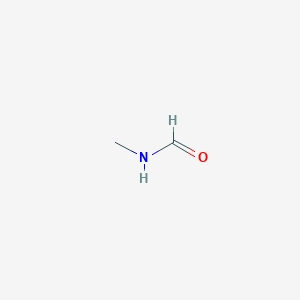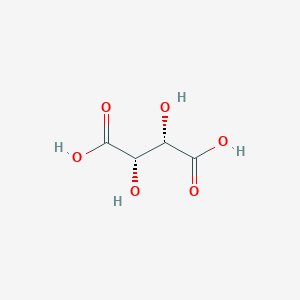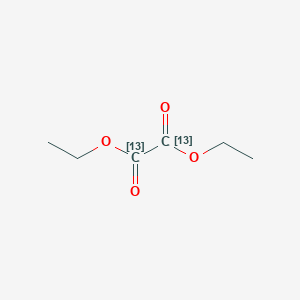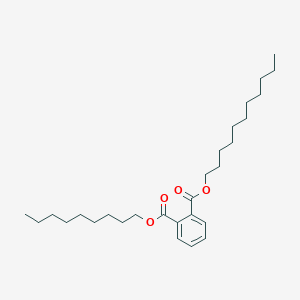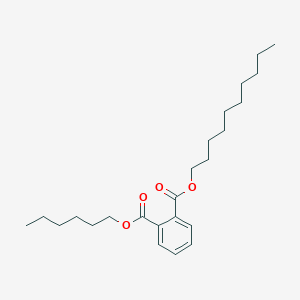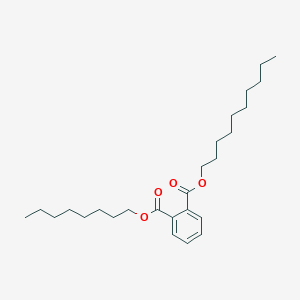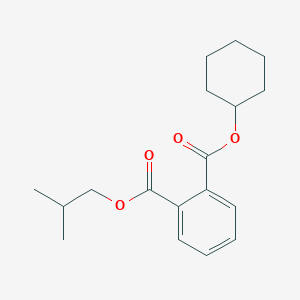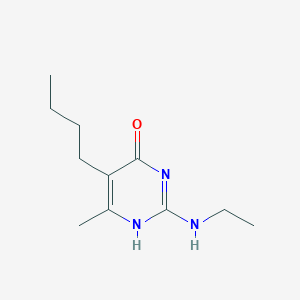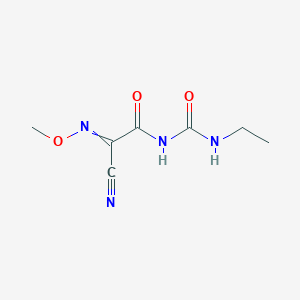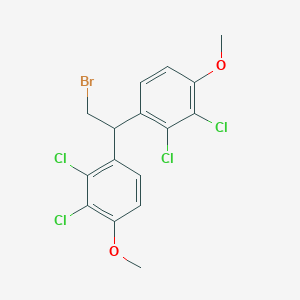
Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex benzene derivatives, including those similar to the compound , typically involves multi-step reactions. For instance, a study outlines the preparation of acetylene-terminated monomers through a three-step synthesis, demonstrating the complexity of synthesizing benzene derivatives with specific functional groups (Douglas & Overend, 1994)1.
Molecular Structure Analysis
The molecular structure of such benzene derivatives is characterized by the presence of specific functional groups attached to the benzene ring. The arrangement and type of these groups significantly influence the compound's reactivity and interactions. The X-ray crystallographic analysis provides insights into the stereochemistry and molecular conformation of related compounds, revealing their structural intricacies (Li et al., 1995)2.
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. For example, the presence of bromoethylidene groups can facilitate electrophilic addition reactions, while methoxy groups may participate in nucleophilic substitution reactions. The study on electrophilic cyclization of bis(4-methoxybenzylthio)acetylene illustrates the potential reactions involving methoxy-substituted benzene rings (Appel et al., 2003)3.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of this compound under different conditions. The synthesis and characterization of low molecular mass compounds containing benzene units highlight the impact of functional groups on these properties (Acierno et al., 2002)4.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's applications and handling. The interaction of similar benzene derivatives with BCl3 demonstrates the influence of structure on reactivity (Dittmer et al., 1992)5.
Scientific Research Applications
Synthesis and Material Development
Polymer Synthesis : Benzene derivatives have been utilized in the synthesis of various polymers. For instance, polyethers with pendant ester groups were synthesized using bis(oxetane)s and active bis(ester)s, demonstrating the versatility of benzene derivatives in creating polymers with specific properties like solubility in common organic solvents (Nishikubo et al., 2004).
Molecular Wire Development : Benzene derivatives have been applied in the development of molecular wires. For instance, 1,4-Bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups was prepared as a model compound for molecular wires, highlighting the role of benzene derivatives in electronic applications (Sakamoto et al., 2003).
Metal Complexes Synthesis : Benzene derivatives are key in synthesizing metal complexes. Macrocycles derived from Williamson Ether Syntheses involving benzene derivatives and their complexes with copper iodide have been studied, showing the importance of benzene derivatives in creating complex molecular structures (Baranová et al., 2017).
Advanced Material Applications
High-Spin Organic Polymers : Derivatives like Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] have been prepared, leading to the development of high molecular weight, high-spin organic polymers with unique properties like solvent-solubility and film formability (Kurata et al., 2007).
Electrochemical Applications : The electrochemical properties of compounds like 1,4-Bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene have been studied, indicating the potential use of benzene derivatives in electrochemical applications and molecular electronics (Sakamoto et al., 2003).
Solvent Extraction Systems : Benzene derivatives have been utilized in developing solvent extraction systems. For example, 1,2-bis(2-methoxyethylthio)benzene was used in a system for the selective separation of palladium(II), highlighting its application in metal recovery and recycling processes (Traeger et al., 2012).
properties
IUPAC Name |
1-[2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-2,3-dichloro-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl4O2/c1-22-11-5-3-8(13(18)15(11)20)10(7-17)9-4-6-12(23-2)16(21)14(9)19/h3-6,10H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPDMPNYVYGKMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CBr)C2=C(C(=C(C=C2)OC)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465651 |
Source


|
| Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |
CAS RN |
397301-38-1 |
Source


|
| Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


